molecular formula C20H23ClN2O5S B2843179 2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide CAS No. 921926-95-6

2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide

Número de catálogo: B2843179
Número CAS: 921926-95-6
Peso molecular: 438.92
Clave InChI: DSGZLDHNCYJAKP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide is a synthetic small molecule for research use, designed to explore novel therapeutic pathways. Its structure incorporates a 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold, a privileged motif in medicinal chemistry known for its diverse biological activities. Compounds based on this core structure have been identified as potential anticancer agents, demonstrating significant antiproliferative effects against human breast cancer cell lines, including both ER(+) and ER(-) subtypes . The molecular framework is also of high interest in neuroscience research. Structurally similar dihydroisoquinoline compounds have shown neuroprotective properties in models of neuronal lesion and have been developed as highly selective ligands for central nervous system targets, indicating potential for investigating neurological disorders and pain pathways . The specific sulfonyl ethyl linkage and 2-chlorobenzamide substitution in this compound present opportunities for researchers to study structure-activity relationships (SAR) and elucidate novel mechanisms of action, potentially involving receptor antagonism/agonism or microtubule disruption as seen with analogous molecules . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

2-chloro-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5S/c1-27-18-11-14-7-9-23(13-15(14)12-19(18)28-2)29(25,26)10-8-22-20(24)16-5-3-4-6-17(16)21/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGZLDHNCYJAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide typically involves multiple steps:

    Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized through Pictet-Spengler reaction or Bischler-Napieralski reaction.

    Introduction of the Dimethoxy Groups: Methoxylation reactions can be employed to introduce the methoxy groups at the desired positions.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.

    Formation of the Benzamide: The final step involves the coupling of the sulfonyl ethyl intermediate with a chloro-substituted benzoyl chloride under amide formation conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the isoquinoline ring.

    Reduction: Reduction reactions could target the nitro groups (if present) or the sulfonyl group.

    Substitution: The chloro group on the benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Neurological Disorders

The isoquinoline derivatives, particularly those similar to the compound , have been extensively studied for their neuroactive properties. Research indicates that compounds with similar structures may interact with neurotransmitter systems and exhibit neuroprotective effects. This makes them potential candidates for developing treatments targeting conditions such as Alzheimer's disease and Parkinson's disease.

Anti-inflammatory Activity

Benzamide derivatives are known for their anti-inflammatory properties. The sulfonamide group in this compound may enhance its ability to inhibit pro-inflammatory pathways, suggesting its potential as a therapeutic agent against inflammatory diseases. Studies have shown that structural modifications in benzamides can significantly alter their anti-inflammatory efficacy.

Cancer Treatment

Emerging research indicates that benzamide derivatives can interfere with cancer cell proliferation and survival mechanisms. The unique structure of this compound allows it to potentially target specific cancer-related pathways, making it a candidate for further investigation in oncology.

Synthesis and Mechanism of Action

The synthesis of this compound involves multiple steps aimed at optimizing yield and purity. The mechanism of action is hypothesized to involve interactions with specific biological targets such as receptors or enzymes related to neurotransmission or inflammation modulation.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of similar isoquinoline derivatives demonstrated significant reductions in neuronal cell death in models of oxidative stress. These findings suggest that compounds like 2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide could be developed into neuroprotective agents.

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies have shown that compounds with similar structures exhibit inhibition of cytokine production in macrophages, indicating their potential as anti-inflammatory agents. The presence of the sulfonamide group enhances this activity by modulating immune responses.

Summary Table of Applications

Application Area Potential Effects Research Findings
Neurological DisordersNeuroprotection, modulation of neurotransmissionSignificant reduction in neuronal death under stress conditions
Anti-inflammatory ActivityInhibition of pro-inflammatory cytokinesEnhanced anti-inflammatory effects observed in macrophage models
Cancer TreatmentInhibition of cancer cell proliferationPotential targeting of cancer-specific pathways noted

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Core Scaffold and Substituents

The 6,7-dimethoxy-3,4-dihydroisoquinoline moiety is a common feature among several analogs (Table 1). Key structural variations include:

  • Sulfonyl vs. Methyl/Morpholino Linkers: The sulfonyl group in the target compound contrasts with methyl or morpholino linkers in analogs like 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(2-morpholinoethyl)benzamide (Compound 6, ). Sulfonyl groups enhance electronegativity and may improve binding to polar receptor pockets .
  • Chlorine Substitution: The 2-chloro substituent on the benzamide is absent in analogs such as 4-((6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)methyl)phenyl)(pyrrolidin-1-yl)methanone (Compound 11, ), which instead features bromine on the isoquinoline core .

Table 1. Structural Features of Selected Analogs

Compound Name Core Structure Linker/Substituents Key Functional Groups
Target Compound 6,7-Dimethoxy-3,4-dihydroisoquinoline Sulfonyl-ethyl, 2-chlorobenzamide Cl, SO₂
Compound 5 () 3,4-Dihydroisoquinoline Methyl, 2,2-dimethoxyethyl OCH₃, dimethoxyethyl
Compound 11 () 6-Bromo-3,4-dihydroisoquinoline Methyl, pyrrolidin-1-yl Br, pyrrolidine
XR9576 () 6,7-Dimethoxy-3,4-dihydroisoquinoline Ethyl-phenyl, quinolinecarboxamide Quinoline, carboxamide
Cholinesterase Inhibition

Analogs like 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(2-morpholinoethyl)benzamide (Compound 6) exhibit selective butyrylcholinesterase (BChE) inhibition, with IC₅₀ values in the micromolar range. The target compound’s sulfonyl group may enhance BChE affinity by mimicking the enzyme’s anionic substrate pocket .

Drug Transport Modulation

Compounds such as GF120918 and XR9576 () modulate P-glycoprotein (P-gp), a drug efflux transporter. Their 6,7-dimethoxyisoquinoline scaffolds are critical for binding, suggesting the target compound may share similar transport-inhibitory properties .

Receptor Targeting
  • Sigma Receptors: highlights sigma-2 receptor overexpression in proliferative cancer cells. The target compound’s dihydroisoquinoline core aligns with sigma ligand pharmacophores, though its sulfonyl group may alter receptor subtype selectivity compared to apomorphine-like agonists .
  • ACE2 Binding: reports a docking score of -5.51 kcal/mol for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide with ACE2. The target compound’s sulfonyl-ethyl bridge could similarly engage ACE2 residues, though experimental validation is needed .

Computational and Docking Studies

Glide docking (–6) has been used to predict ligand-receptor interactions for analogs. The target compound’s sulfonyl group may improve binding entropy via hydrogen bonding, as seen in ACE2-targeted molecules (). However, its larger molecular weight (~550 g/mol) compared to typical CNS drugs (~450 g/mol) could limit blood-brain barrier penetration .

Q & A

Basic: What are the recommended synthetic routes for 2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions:

Sulfonylation: React the tetrahydroisoquinoline core with a sulfonyl chloride derivative (e.g., 2-chloroethylsulfonyl chloride) in anhydrous dichloromethane under nitrogen, using triethylamine as a base .

Amide Coupling: Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfonated intermediate with 2-chlorobenzoyl chloride in DMF.

Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .
Quality Control: Monitor reaction progress via TLC and confirm final structure using 1H^1H-NMR (e.g., characteristic singlet for dimethoxy groups at δ 3.8–4.0 ppm) and LC-MS .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., sulfonyl and benzamide groups) and confirm stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS): Accurately determine molecular weight (e.g., expected [M+H]+^+ ion for C20_{20}H22_{22}ClN2_2O5_5S: 453.09) .
  • X-ray Crystallography: Resolve 3D conformation if single crystals are obtainable (e.g., analyze dihedral angles between the benzamide and isoquinoline moieties) .

Advanced: How can researchers investigate its interaction with biological targets like sigma receptors?

Methodological Answer:

  • Radioligand Binding Assays: Use 3H^3H-labeled ligands (e.g., 3H^3H-DTG for sigma-1 receptors) to measure IC50_{50} values. Optimize assay buffers (pH 7.4 Tris-HCl) and include non-specific binding controls (e.g., haloperidol) .
  • Surface Plasmon Resonance (SPR): Immobilize recombinant sigma receptors on a CM5 chip to quantify binding kinetics (konk_{on}, koffk_{off}) .
  • Functional Assays: Assess intracellular Ca2+^{2+} flux in HEK293 cells overexpressing sigma receptors using fluorescent dyes (e.g., Fluo-4 AM) .

Advanced: What computational strategies predict its pharmacokinetic and target-binding behavior?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with sigma-1 receptors (PDB ID: 5HK1). Focus on key residues (e.g., Glu172 for hydrogen bonding) .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding) .
  • ADMET Prediction: Apply QSAR models in SwissADME to estimate logP (target: 2–3), blood-brain barrier permeability, and CYP450 inhibition .

Advanced: How should structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Core Modifications: Synthesize analogs with varied substituents on the benzamide (e.g., 3-Cl vs. 4-Cl) or isoquinoline (e.g., methoxy vs. ethoxy groups) .
  • Biological Testing: Prioritize assays for sigma receptor affinity (binding) and cytotoxicity (MTT assay in SH-SY5Y cells) .
  • Data Correlation: Use multivariate analysis (e.g., PCA) to link structural descriptors (Hammett σ, molar refractivity) with activity trends .

Advanced: How can contradictory data in receptor binding vs. functional activity be resolved?

Methodological Answer:

  • Orthogonal Validation: Compare radioligand binding (e.g., KiK_i values) with functional readouts (e.g., cAMP inhibition) in the same cell line .
  • Proteomics: Perform pull-down assays followed by LC-MS/MS to identify off-target interactions (e.g., dopamine D2 receptors) .
  • Statistical Analysis: Apply Bland-Altman plots to assess agreement between datasets and identify outliers due to assay variability .

Basic: What protocols ensure compound stability under experimental conditions?

Methodological Answer:

  • Storage: Store at −20°C in amber vials under argon to prevent oxidation. Prepare fresh DMSO stock solutions (<1 week old) to avoid hydrolysis .
  • Stability Testing: Use HPLC-UV (λ = 254 nm) to monitor degradation under stress conditions (e.g., 40°C/75% humidity over 7 days) .

Advanced: What methodologies elucidate metabolic pathways and metabolite identification?

Methodological Answer:

  • In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and NADPH. Quench reactions with acetonitrile and analyze via UPLC-QTOF-MS/MS .
  • Metabolite Profiling: Identify phase I metabolites (e.g., hydroxylation at C-3 of isoquinoline) and phase II conjugates (glucuronidation) using Mass Frontier software .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.